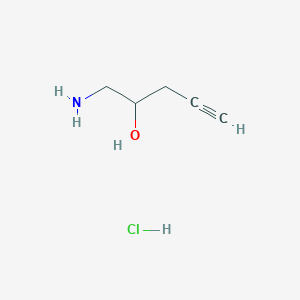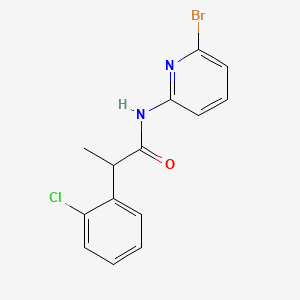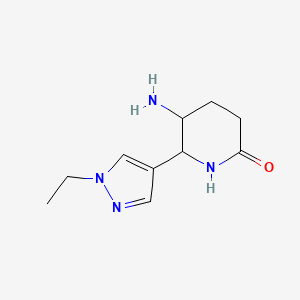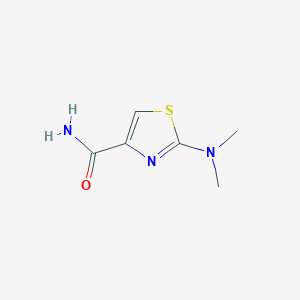
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride is a chiral β-hydroxy-α-amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride can be achieved using recombinant d-threonine aldolase enzymes. These enzymes catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde to form the β-hydroxy-α-amino acid. The reaction conditions are optimized to ensure high yield and purity, with the product crystallizing directly from the reaction mixture .
Industrial Production Methods
Efficient recombinant E. coli fermentation processes have been developed for producing the necessary enzymes. The stability of these enzymes is significantly improved by the addition of divalent cations. This method is environmentally friendly and allows for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: It is being explored as a potential drug candidate due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors related to its structural features .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A similar compound with slight variations in its chemical structure.
3-(pyridin-2-ylamino)propanoic acid: Another related compound used in the synthesis of pharmaceutical derivatives.
Uniqueness
Its ability to form stable crystals directly from the reaction mixture also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C8H11ClN2O3 |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-6(8(12)13)7(11)5-1-3-10-4-2-5;/h1-4,6-7,11H,9H2,(H,12,13);1H |
Clave InChI |
ORMPCEOBJKSMHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(C(C(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)

![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)



![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)

